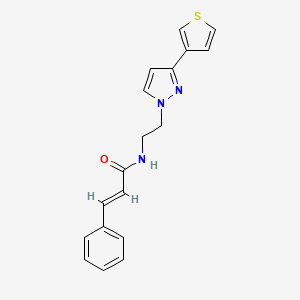

![molecular formula C17H24N2O5S B2890811 N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 899968-38-8](/img/structure/B2890811.png)

N-(2-(N-(2-methylcyclohexyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

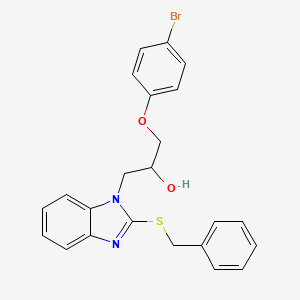

The compound contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic ether that is often found in various organic compounds . It also contains a sulfamoyl group attached to a 2-methylcyclohexyl group. Sulfamoyl groups are commonly found in various drugs and have a wide range of biological activities.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by single-crystal X-ray diffraction studies, as is common for many organic compounds .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as Pd-catalyzed arylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the specific groups present in the molecule. For example, the benzo[d][1,3]dioxole moiety might contribute to its aromaticity and the sulfamoyl group might make it more polar .科学的研究の応用

Antidiabetic Application

Glimepiride: , a derivative of this compound, functions as an insulin secretagogue . It stimulates the secretion of insulin, thereby playing a crucial role in managing blood glucose levels in type 2 diabetes patients. Its mechanism involves the closure of potassium channels in the pancreatic beta cells, which leads to cell depolarization and subsequent insulin release.

Anticancer Activity

Some derivatives of the compound have shown promising results in anticancer research . For instance, pyrazole-sulfonamide derivatives have been synthesized and tested for their in vitro antiproliferative activities against various cancer cell lines, including HeLa and C6 . These studies suggest the potential of this compound’s derivatives in developing new anticancer therapies.

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes. The crystal structure of AKR1C3 complexed with glimepiride has been analyzed, providing insights into how sulphonylureas might affect tumor growth in type II diabetes patients . This suggests potential applications in designing enzyme inhibitors for therapeutic purposes.

Antitubulin Agents

Derivatives of the compound have been designed and synthesized based on their activity against cancer cell lines. These derivatives have been evaluated for their anticancer activity against prostate, pancreatic, and acute lymphoblastic leukemia cancer cell lines . The indole nucleus, a structural motif in these derivatives, is a target for anticancer agents that cause mitotic blockade and cell apoptosis.

Organoselenium Chemistry

The benzo[d][1,3]dioxole subunit, part of this compound’s structure, has been incorporated into novel organoselenium compounds. These compounds have been explored for their potential applications in organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

Pharmaceutical Synthesis

The compound’s structure is conducive to synthesizing various pharmaceutical agents. Its benzo[d][1,3]dioxole moiety is present in compounds with significant pharmaceutical and biological applications, including antitumor , antimicrobial , and COX-2 inhibitor activities .

特性

IUPAC Name |

N-[2-[(2-methylcyclohexyl)sulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5S/c1-12-4-2-3-5-14(12)19-25(21,22)9-8-18-17(20)13-6-7-15-16(10-13)24-11-23-15/h6-7,10,12,14,19H,2-5,8-9,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEWPTLWZZXQOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCC1NS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

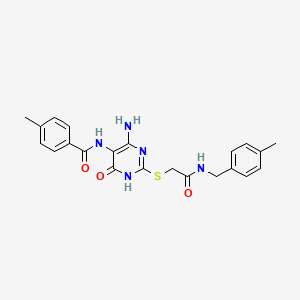

![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2890730.png)

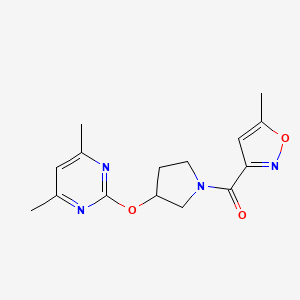

![2-acetamido-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2890731.png)

![2,6-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2890732.png)

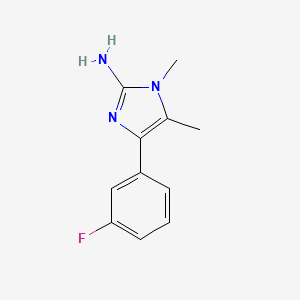

![(3-Fluoro-4-methylphenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2890734.png)

![N-[2-(2-Nitrophenoxy)ethyl]phthalimide](/img/structure/B2890735.png)

![3-(4-ethoxyphenyl)-5-(2-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2890745.png)

![N'-(3-chlorobenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2890747.png)